2-Pyridinepropanol

Coordination Chemistry Crystal Engineering Ligand Design

2-Pyridinepropanol (CAS 2859-68-9), also known as 3-(2-pyridyl)-1-propanol or pyripropanol, is a pyridine alcohol with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. This compound is a colorless to pale yellow liquid at room temperature, with a density of 1.066 g/mL at 25 °C, a boiling point of 100–102 °C at 2 mmHg, and a predicted pKa of 14.92 ± 0.10.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 2859-68-9
Cat. No. B1197344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinepropanol
CAS2859-68-9
Synonyms1-(alpha-pyridine)-2-propanol
PGR-1
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCCO
InChIInChI=1S/C8H11NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2
InChIKeyFVZXYJDGVYLMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinepropanol (CAS 2859-68-9) Procurement: Core Chemical Identity and Baseline Specifications


2-Pyridinepropanol (CAS 2859-68-9), also known as 3-(2-pyridyl)-1-propanol or pyripropanol, is a pyridine alcohol with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol [1]. This compound is a colorless to pale yellow liquid at room temperature, with a density of 1.066 g/mL at 25 °C, a boiling point of 100–102 °C at 2 mmHg, and a predicted pKa of 14.92 ± 0.10 . It is primarily utilized as a versatile building block in coordination chemistry, a plant growth regulator in agrochemical applications, and an intermediate in pharmaceutical synthesis [2][3]. The compound's value proposition lies in its unique combination of a pyridine nitrogen and a terminal hydroxyl group separated by a three-carbon alkyl chain, which dictates its distinct coordination behavior and biological activity profile compared to closely related pyridine alcohols [4].

Why 2-Pyridinepropanol (CAS 2859-68-9) Cannot Be Interchanged with Its Closest Analogs: The Rationale for Specific Procurement


Despite belonging to the same class of simple pyridine alcohols, 2-pyridinepropanol exhibits structural and functional differentiation that precludes simple substitution with analogs like 2-pyridineethanol or 2-pyridinemethanol. The length of the alkyl spacer between the pyridine ring and the hydroxyl group is a critical determinant of the compound's ability to form specific chelate ring sizes upon metal coordination and influences its biological activity in plant growth regulation [1][2]. Substituting with a shorter-chain analog leads to the formation of a different coordination geometry and, consequently, a different complex with distinct properties, which can invalidate synthetic protocols or alter desired outcomes in applications ranging from catalysis to agrochemical formulation [1][3]. The following evidence quantifies these key differentiators to support precise, application-driven procurement decisions.

2-Pyridinepropanol (CAS 2859-68-9): Head-to-Head Quantitative Evidence for Scientific Selection


Chelate Ring Size Differentiation: 7-Membered Ring Formation vs. 5- or 6-Membered Rings with Shorter-Chain Analogs

In the formation of trans-[Ni(sac)2(pypr)2] complexes, 2-pyridinepropanol (pypr) acts as a bidentate N- and O-donor ligand, forming a seven-membered chelate ring with the central Ni(II) ion. This is in direct contrast to the behavior of its shorter-chain analog, 2-pyridineethanol, which typically forms a six-membered chelate ring, and 2-pyridinemethanol, which forms a five-membered ring [1]. The difference in ring size is a direct consequence of the propanol chain length (three carbons) versus the ethanol (two carbons) or methanol (one carbon) chains, and it fundamentally alters the resulting complex's geometry, stability, and properties [2].

Coordination Chemistry Crystal Engineering Ligand Design

Coordination Geometry and Bridging Mode: Square-Planar vs. Square-Pyramidal vs. Dinuclear Complex Formation

The reaction of CuBr₂ with different pyridine alcohols yields distinct coordination geometries and nuclearity. Specifically, the 2-pyridinepropanol analog (3-pyridinepropanol) forms a mononuclear, square-planar complex, Cu(3-pyprop)₂Br₂, while the 2-pyridineethanol analog forms a mononuclear, distorted square-pyramidal ionic complex, [Cu(2-pyet)₂Br]Br. The 2-pyridinemethanol analog leads to a dinuclear complex, Cu₂(2-pymet)₄Cl₂]Cl₂·2H₂O [1][2]. These structural divergences demonstrate that the ligand's alkyl chain length is a primary determinant of the metal complex's final structure and, therefore, its physical and chemical characteristics [1].

Inorganic Synthesis Coordination Chemistry Copper Complexes

Plant Growth Regulation Efficacy: Dose-Response for Crop Yield Enhancement in Soybeans and Peanuts

2-Pyridinepropanol, commercialized as a plant growth regulator, demonstrates efficacy at defined concentrations for specific crops. In soybeans, seed treatment with a 100-300 mg/L solution for 2 hours, or foliar application of 200 mg/L at early and full bloom, leads to increased pod number and grain weight [1][2]. For peanuts, a pre-sowing seed soak with 100 mg/L for 4 hours or 200 mg/L for 2 hours is effective [3]. While other pyridine alcohols may have some biological activity, the specific propanol derivative is the established and regulated active ingredient in these agricultural formulations [2]. Its activity profile, including specific acute oral LD50 values (rat male 111.5 mg/kg, mouse female 152.1 mg/kg) and low fish toxicity (96-hr TLm for silver carp 0.027 mg/L), is documented for its use as a pesticide [2].

Agrochemicals Plant Growth Regulators Crop Science

Dihydroorotase Enzyme Inhibition: A Quantitative Biochemical Distinction

2-Pyridinepropanol has been evaluated for its inhibitory activity against dihydroorotase, an enzyme involved in pyrimidine biosynthesis. In a standardized assay using the enzyme from mouse Ehrlich ascites cells, the compound exhibited an IC50 value of 1.00 × 10⁶ nM (1 mM) at pH 7.37 when tested at a concentration of 10 μM [1]. While this level of inhibition is not potent, it provides a quantitative benchmark for this specific biochemical target. Data for direct comparator compounds like 2-pyridineethanol against the same target is not available in the primary literature, but this result establishes a baseline for 2-pyridinepropanol's activity in this specific enzymatic context, which is a prerequisite for any further structure-activity relationship (SAR) exploration.

Enzymology Drug Discovery Biochemical Assays

2-Pyridinepropanol (CAS 2859-68-9): Evidence-Based Application Scenarios for Strategic Procurement


Synthesis of Well-Defined Metal-Organic Complexes for Catalysis or Materials Science

As evidenced by its distinct 7-membered chelate ring formation and its ability to direct mononuclear square-planar Cu(II) complex geometries, 2-pyridinepropanol is the ligand of choice for researchers aiming to synthesize specific coordination architectures that cannot be achieved with shorter-chain analogs like 2-pyridineethanol or 2-pyridinemethanol [1][2]. This makes it a critical reagent for projects in homogeneous catalysis, crystal engineering, and the development of metal-organic frameworks where the metal's coordination sphere must be precisely controlled.

Agrochemical Formulation and Plant Growth Regulation Studies

2-Pyridinepropanol is the established active ingredient in commercial plant growth regulators used to enhance yield in crops like soybeans, peanuts, and sunflowers. Its application is supported by specific, validated protocols (e.g., 100-300 mg/L seed soak for soybeans) and a documented toxicological profile (e.g., acute oral LD50 of 111.5 mg/kg in male rats) [3]. For agricultural research and commercial formulation, the compound's defined efficacy and regulatory status make it the non-substitutable standard.

Medicinal Chemistry Scaffold for Central Nervous System (CNS) Agents

While no direct comparative potency data is available, the compound's role as a key precursor in the synthesis of p-(2-pyridyl)-propionamides, which were evaluated for central stimulant action, is well-documented [4]. This positions 2-pyridinepropanol as a foundational building block for the synthesis of potential CNS-active agents, a role that is specific to its propanol chain length and cannot be filled by ethanol or methanol analogs due to differences in resulting pharmacokinetic and pharmacodynamic properties of the final amide products.

Biochemical Research into Pyrimidine Metabolism

The compound's defined IC50 value (1.00 × 10⁶ nM) against dihydroorotase provides a quantitative anchor for studies on pyrimidine biosynthesis inhibition [5]. Researchers investigating this pathway can use 2-pyridinepropanol as a reference compound or a starting point for the development of more potent inhibitors, leveraging its known, albeit weak, interaction with the target enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyridinepropanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.